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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B15556027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-Cy5
azide in single-molecule tracking (SMT) experiments on live cells. Sulfo-Cy5 azide is a bright,

water-soluble, and photostable fluorescent dye ideal for bioorthogonal labeling of biomolecules

through click chemistry.[1] Its far-red emission minimizes cellular autofluorescence, making it

an excellent choice for sensitive single-molecule detection.

Introduction to Single-Molecule Tracking with Sulfo-
Cy5 Azide
Single-molecule tracking is a powerful technique that allows for the real-time observation of

individual molecules, providing insights into their dynamic behavior, interactions, and

localization within living cells. By labeling a protein of interest with a bright and photostable

fluorophore like Sulfo-Cy5 azide, researchers can monitor its movement and stoichiometry,

elucidating complex biological processes that are averaged out in ensemble measurements.

The labeling strategy typically involves a two-step process:

Metabolic or Genetic Incorporation of a Bioorthogonal Handle: A small chemical group, such

as a non-canonical amino acid (ncAA) containing an alkyne or a strained cyclooctyne, is

introduced into the target protein. This can be achieved through genetic code expansion or

metabolic labeling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15556027?utm_src=pdf-interest
https://www.benchchem.com/product/b15556027?utm_src=pdf-body
https://www.benchchem.com/product/b15556027?utm_src=pdf-body
https://www.benchchem.com/product/b15556027?utm_src=pdf-body
https://www.lumiprobe.com/p/sulfo-cy5-azide
https://www.benchchem.com/product/b15556027?utm_src=pdf-body
https://www.benchchem.com/product/b15556027?utm_src=pdf-body
https://www.benchchem.com/product/b15556027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click Chemistry Reaction: The azide group on the Sulfo-Cy5 molecule reacts specifically and

efficiently with the incorporated alkyne handle, resulting in a covalently labeled protein. This

reaction is bioorthogonal, meaning it does not interfere with native cellular processes. For

live-cell imaging, strain-promoted alkyne-azide cycloaddition (SPAAC) is often preferred as it

does not require a cytotoxic copper catalyst.

A prime example of a biological question that can be addressed with this technique is the study

of membrane receptor dynamics, such as the Epidermal Growth Factor Receptor (EGFR).

Tracking individual EGFR molecules can reveal mechanisms of ligand-induced dimerization,

diffusion changes upon activation, and interactions with other signaling partners, providing a

deeper understanding of signal transduction pathways.

Quantitative Data
The selection of a suitable fluorophore is critical for successful single-molecule tracking

experiments. The following tables summarize the key properties of Sulfo-Cy5 azide and

provide typical parameters for single-molecule imaging.

Property Value Reference

Excitation Maximum (λex) ~646 nm [1]

Emission Maximum (λem) ~662 nm [1]

Molar Extinction Coefficient ~271,000 cm⁻¹M⁻¹ [1]

Fluorescence Quantum Yield ~0.28 [1]

Solubility High in aqueous solutions [1]

Reactive Group Azide (-N₃)
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Parameter Typical Value/Range Notes

Labeling Conditions

Sulfo-Cy5 azide Concentration

(SPAAC)
1 - 20 µM

Optimal concentration should

be determined empirically to

achieve sparse labeling for

single-molecule imaging.

Incubation Time (SPAAC) 15 - 60 minutes

Shorter incubation times can

minimize non-specific

background.

Single-Molecule Imaging

Illumination Method

Total Internal Reflection

Fluorescence (TIRF)

Microscopy

Restricts excitation to a thin

layer near the coverslip,

reducing background

fluorescence.

Laser Power 0.1 - 2 kW/cm²

Higher laser power increases

signal but also accelerates

photobleaching.

Exposure Time 10 - 50 ms

Shorter exposure times are

necessary to capture the

motion of fast-diffusing

molecules.

Photostability

Photobleaching Lifetime Seconds to tens of seconds

Highly dependent on laser

power, oxygen concentration,

and imaging buffer

composition. The use of

oxygen scavenging systems

can significantly prolong the

lifetime.
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This section provides a detailed protocol for labeling a cell-surface receptor, such as EGFR,

with Sulfo-Cy5 azide using a non-canonical amino acid (ncAA) and SPAAC for subsequent

single-molecule tracking.

Protocol 1: Site-Specific Labeling of a Cell-Surface
Receptor
This protocol describes the introduction of a strained alkyne, bicyclo[6.1.0]nonyne (BCN), into

the protein of interest via genetic code expansion, followed by labeling with Sulfo-Cy5 azide.

Materials:

Mammalian cell line (e.g., U2OS or A549)

Plasmid encoding the protein of interest (e.g., EGFR) with an amber stop codon (TAG) at the

desired labeling site

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the ncAA

BCN-lysine (non-canonical amino acid)

Cell culture medium and supplements

Transfection reagent

Sulfo-Cy5 azide

Live-cell imaging buffer (e.g., phenol red-free DMEM with 25 mM HEPES)

Procedure:

Cell Culture and Transfection:

1. Plate cells on glass-bottom dishes suitable for microscopy.

2. Co-transfect the cells with the plasmid for the protein of interest and the plasmid for the

orthogonal synthetase/tRNA pair using a suitable transfection reagent.
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3. In a separate dish, transfect cells with a plasmid encoding a fluorescent protein (e.g.,

GFP) as a transfection control.

Incorporation of the Non-Canonical Amino Acid:

1. 24 hours post-transfection, replace the medium with fresh medium supplemented with 10-

50 µM BCN-lysine.

2. Incubate the cells for 24-48 hours to allow for expression and incorporation of the ncAA

into the target protein.

Labeling with Sulfo-Cy5 Azide (SPAAC):

1. Prepare a 1 mM stock solution of Sulfo-Cy5 azide in sterile water or DMSO.

2. Wash the cells twice with pre-warmed live-cell imaging buffer.

3. Dilute the Sulfo-Cy5 azide stock solution in live-cell imaging buffer to a final concentration

of 1-10 µM.

4. Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected

from light.

5. Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound

dye.

Protocol 2: Single-Molecule Imaging and Tracking
This protocol outlines the procedure for acquiring and analyzing single-molecule data using

TIRF microscopy.

Materials:

Labeled cells from Protocol 1

TIRF microscope equipped with a high-power 640 nm laser, a sensitive EMCCD or sCMOS

camera, and appropriate filter sets for Cy5.
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Image analysis software for single-particle tracking (e.g., TrackMate in Fiji/ImageJ, or custom

MATLAB scripts).

Procedure:

Microscope Setup:

1. Mount the dish with labeled cells on the microscope stage.

2. Use a temperature and CO₂-controlled environmental chamber to maintain cell viability

during imaging.

3. Adjust the TIRF angle to achieve optimal signal-to-noise for molecules on the cell

membrane.

Image Acquisition:

1. Excite the Sulfo-Cy5 azide with the 640 nm laser at a power density of 0.1-1 kW/cm².

2. Acquire a time-lapse series of images with an exposure time of 20-50 ms per frame for

several thousand frames.

3. Adjust the laser power and exposure time to achieve a sparse distribution of fluorescent

spots, allowing for accurate localization and tracking of individual molecules.

Data Analysis:

1. Localization: Use a 2D Gaussian fitting algorithm to determine the precise coordinates of

each fluorescent spot in every frame with sub-pixel accuracy.

2. Tracking: Link the localized positions of the same molecule in consecutive frames to

generate trajectories. This is typically done using algorithms that consider proximity and

intensity.

3. Analysis of Trajectories:

Mean Squared Displacement (MSD): Calculate the MSD as a function of time lag to

determine the diffusion coefficient and mode of motion (e.g., free diffusion, confined

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15556027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


diffusion, or directed motion).

Stoichiometry: Analyze the initial intensity of fluorescent spots and the number of

photobleaching steps to determine the number of labeled proteins in a complex.

Residence Time: Measure the duration a molecule remains within a specific region of

interest.
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Caption: Workflow for single-molecule tracking using Sulfo-Cy5 azide.
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Insights from Single-Molecule Tracking
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Caption: EGFR signaling and insights from single-molecule tracking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15556027#tracking-single-molecules-with-sulfo-cy5-
azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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